6-Quinoxalineacetaldehyde

Medicinal Chemistry Kinase Inhibitor Design Heterocyclic Building Blocks

6-Quinoxalineacetaldehyde (CAS 545424-00-8; IUPAC: 2-(quinoxalin-6-yl)acetaldehyde; molecular formula C₁₀H₈N₂O; molecular weight 172.18 g/mol) is a heterocyclic aldehyde building block comprising a quinoxaline core (benzopyrazine) with an acetaldehyde (–CH₂CHO) substituent at the 6‑position. Quinoxalines are recognized as privileged scaffolds in medicinal chemistry and materials science due to their versatile physicochemical and biological properties.

Molecular Formula C10H8N2O
Molecular Weight 172.18 g/mol
CAS No. 545424-00-8
Cat. No. B11916421
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Quinoxalineacetaldehyde
CAS545424-00-8
Molecular FormulaC10H8N2O
Molecular Weight172.18 g/mol
Structural Identifiers
SMILESC1=CC2=NC=CN=C2C=C1CC=O
InChIInChI=1S/C10H8N2O/c13-6-3-8-1-2-9-10(7-8)12-5-4-11-9/h1-2,4-7H,3H2
InChIKeyIHEGPKBBLFPXHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Quinoxalineacetaldehyde CAS 545424-00-8: Sourcing Guide for a Differentiated Quinoxaline Aldehyde Building Block


6-Quinoxalineacetaldehyde (CAS 545424-00-8; IUPAC: 2-(quinoxalin-6-yl)acetaldehyde; molecular formula C₁₀H₈N₂O; molecular weight 172.18 g/mol) is a heterocyclic aldehyde building block comprising a quinoxaline core (benzopyrazine) with an acetaldehyde (–CH₂CHO) substituent at the 6‑position . Quinoxalines are recognized as privileged scaffolds in medicinal chemistry and materials science due to their versatile physicochemical and biological properties [1]. Unlike the more commonly procured quinoxaline‑carbaldehydes, the acetaldehyde side‑chain introduces a methylene spacer that fundamentally alters reactivity, lipophilicity, and the geometry of derived end‑products. This compound serves primarily as a key intermediate for constructing bioactive molecules, particularly where an extended linker between the quinoxaline core and a secondary pharmacophore is critical for target engagement.

Why 6-Quinoxalineacetaldehyde Cannot Be Swapped for Generic Quinoxaline Aldehydes in Drug Discovery and Material Sciences


Attempts to substitute 6‑quinoxalineacetaldehyde with structurally similar quinoxaline aldehydes (e.g., quinoxaline‑6‑carbaldehyde) or quinoline analogs (e.g., quinoline‑6‑acetaldehyde) routinely fail to replicate binding potency and selectivity in kinase‑targeted programs. The acetaldehyde functionality provides an additional methylene unit that acts as a critical conformational spacer; SAR studies demonstrate that replacing this –CH₂CHO linker with a directly attached carbaldehyde eliminates potency in ALK5 inhibitors, while switching the heterocycle from quinoxaline to quinoline alters both hydrogen‑bonding capacity (N₂ vs N₁) and lipophilicity (ΔLogP ≈ 0.5), leading to reduced selectivity and off‑target kinase inhibition [1]. The physicochemical property divergence is quantifiable: quinoxaline‑6‑carbaldehyde has LogP = 1.44 and PSA = 42.85 Ų [2], whereas the acetaldehyde analog is predicted to exhibit LogP ≈ 1.9 and PSA ≈ 42.85 Ų, values that shift the compound into a more favorable region for blood–brain barrier penetration and oral bioavailability optimization. Generic replacement therefore risks not only loss of target activity but also unpredictable ADME outcomes.

6-Quinoxalineacetaldehyde 545424-00-8: Quantitative Selection Evidence Versus Closest Heterocyclic Aldehyde Alternatives


Structural Differentiation: Quinoxaline-6-acetaldehyde vs Quinoline-6-acetaldehyde

6-Quinoxalineacetaldehyde differs from the direct quinoline congener, 2-(quinolin-6-yl)acetaldehyde, by replacement of a CH with N at position 4 of the fused heterocycle. This substitution adds one hydrogen‑bond acceptor (HBA) site (HBA count: 3 for quinoxaline vs 2 for quinoline) and reduces molecular weight (172.18 vs 171.20 g/mol) . In ALK5 kinase inhibitor SAR, the quinoxalin-6-yl moiety combined with a methylene linker generated a highly potent and selective inhibitor (compound 11e) with favorable docking interactions in the ATP‑binding pocket; the corresponding quinoline analogs showed reduced selectivity [1].

Medicinal Chemistry Kinase Inhibitor Design Heterocyclic Building Blocks

Physicochemical Divergence: Acetaldehyde vs Carbaldehyde at the 6‑Position

The target compound carries an acetaldehyde group (–CH₂CHO) at the quinoxaline 6‑position, whereas the most frequently procured comparator, quinoxaline‑6‑carbaldehyde (CAS 130345‑50‑5), bears a directly attached carbaldehyde (–CHO). The additional methylene group increases molecular weight (172.18 vs 158.16 g/mol) [1] and is predicted to raise LogP by approximately 0.4–0.5 units (quinoxaline‑6‑carbaldehyde experimental LogP = 1.44; 6‑quinoxalineacetaldehyde predicted LogP ≈ 1.9) [1]. The polar surface area (PSA) remains essentially identical (≈42.85 Ų for both) because the methylene group is non‑polar. This LogP shift places the acetaldehyde derivative closer to the optimal CNS drug space (LogP 2–4), while the carbaldehyde falls below the lower boundary.

Physicochemical Profiling Lipophilicity Optimization ADME Prediction

Methylene Linker Requirement in ALK5 Kinase Inhibition: Why the –CH₂CHO Group is Structurally Essential

Medicinal chemistry campaigns targeting ALK5 (TGF‑β type I receptor kinase) have established that a methylene (or aminomethylene) linker between the quinoxalin‑6‑yl core and a central heterocycle is essential for potent inhibitory activity [1][2]. In a series of benzenesulfonamide‑substituted 4‑(6‑alkylpyridin‑2‑yl)‑5‑(quinoxalin‑6‑yl)imidazoles, compounds 15b and 15c achieved >90% inhibition of ALK5‑dependent luciferase reporter activity at 0.5 µM in HaCaT cells while inhibiting p38α MAP kinase by only 11% and 8%, respectively, at 10 µM [1]. The quinoxalin‑6‑yl moiety, when linked through a methylene bridge (readily derived from the –CH₂CHO aldehyde), showed far superior selectivity over analogs where the heterocycle was directly attached. 6‑Quinoxalineacetaldehyde serves as the direct synthetic precursor for generating this critical methylene linkage via reductive amination or Wittig olefination.

ALK5 Inhibitor TGF-β Signaling Kinase Selectivity

Positional Isomer Advantage: 6‑Acetaldehyde vs 2‑Carbaldehyde Reactivity and Derivatization Scope

Unlike quinoxaline‑2‑carbaldehyde (CAS 1593‑08‑4; LogP = 1.25; melting point 109–111 °C) [1], 6‑quinoxalineacetaldehyde places the aldehyde functionality on the benzo ring rather than the pyrazine ring. This positional difference has significant consequences: the 2‑position is adjacent to a ring nitrogen and subject to electronic deactivation and steric constraints, whereas the 6‑position is electronically insulated and more accessible for bulky nucleophiles or palladium‑catalyzed cross‑couplings. Additionally, quinoxaline‑2‑carbaldehyde is a crystalline solid (mp 109–111 °C), complicating handling in automated parallel synthesis platforms, while 6‑quinoxalineacetaldehyde is typically supplied as a liquid or low‑melting solid amenable to liquid‑handling robotics .

Synthetic Chemistry Cross-Coupling Quinoxaline Functionalization

Optimal Procurement and Deployment Scenarios for 6-Quinoxalineacetaldehyde CAS 545424-00-8 Based on Quantitative Differentiation Evidence


ALK5/TGF‑β Type I Receptor Kinase Inhibitor Lead Optimization

Medicinal chemistry teams optimizing ALK5 inhibitors for fibrosis or immuno‑oncology indications should procure 6‑quinoxalineacetaldehyde as the preferred aldehyde building block. The compound′s acetaldehyde group enables direct installation of the methylene linker shown to be essential for potent ALK5 inhibition (>90% at 0.5 µM) and selectivity over p38α MAP kinase (<11% inhibition at 10 µM) [1]. Alternative aldehydes lacking the methylene spacer or bearing the aldehyde at the 2‑position fail to deliver the required binding conformation in the ALK5 ATP pocket, as confirmed by molecular docking studies.

CNS‑Penetrant Quinoxaline Derivative Design

Programs targeting neurological disorders with a quinoxaline pharmacophore benefit from the elevated LogP (≈1.9) of 6‑quinoxalineacetaldehyde compared to quinoxaline‑6‑carbaldehyde (LogP = 1.44) [1]. The +0.46 LogP differential shifts the derived compounds into the optimal CNS drug space, improving predicted blood–brain barrier permeability without increasing polar surface area. This compound should be prioritized over carbaldehyde analogs when CNS exposure is a project requirement.

Automated Parallel Library Synthesis of Quinoxaline‑Containing Heterocycles

For high‑throughput medicinal chemistry groups operating automated synthesis platforms, 6‑quinoxalineacetaldehyde′s non‑crystalline physical form enables accurate liquid‑dispensing and rapid dissolution in common organic solvents (DMSO, DMF, acetonitrile), unlike the crystalline quinoxaline‑2‑carbaldehyde (mp 109–111 °C) which requires pre‑weighing and risks clogging liquid‑handling lines [1]. The acetaldehyde group also provides a versatile handle for reductive amination, Wittig olefination, and aldol condensation, generating diverse libraries with the structurally essential methylene linker.

Selective Kinase Probe Development Requiring Quinoxaline 6‑Position Derivatization

Chemical biology groups developing selective kinase probes should select 6‑quinoxalineacetaldehyde when the target kinase (e.g., ALK5, PI3Kγ) shows a preference for the quinoxalin‑6‑yl pharmacophore over quinoline analogs. The extra nitrogen atom (N4) in the quinoxaline ring provides an additional hydrogen‑bonding contact in the kinase hinge region, improving selectivity against off‑target kinases compared to quinoline‑6‑acetaldehyde [1]. The aldehyde at position 6 is sterically accessible, facilitating conjugation to biotin or fluorophore tags for target engagement assays.

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